

# In-Depth Technical Guide: Therapeutic Potential of C21H20FN7O3S (Buloxibutid)

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

C21H20FN7O3S, known as buloxibutid (formerly C21), is a first-in-class, orally available, small molecule agonist of the Angiotensin II Type 2 Receptor (AT2R). Developed by Vicore Pharma, this compound represents a novel therapeutic approach by activating the protective arm of the Renin-Angiotensin System (RAS). Preclinical and clinical studies have demonstrated its potential in treating severe respiratory diseases, particularly Idiopathic Pulmonary Fibrosis (IPF) and COVID-19. Buloxibutid has shown promising results in improving lung function in IPF patients and reducing the severity of COVID-19. This document provides a comprehensive overview of the therapeutic potential of buloxibutid, including its mechanism of action, clinical trial data, and detailed experimental protocols.

### **Mechanism of Action: AT2R Agonism**

Buloxibutid exerts its therapeutic effects by selectively binding to and activating the AT2R. The AT2R is part of the protective arm of the RAS and its activation counteracts the proinflammatory, pro-fibrotic, and vasoconstrictive effects mediated by the Angiotensin II Type 1 Receptor (AT1R). The downstream signaling of AT2R activation is complex and involves multiple pathways that collectively contribute to tissue protection and repair.[1][2]

Key signaling pathways activated by buloxibutid include:



- Stimulation of Protein Phosphatases: Activation of phosphatases like SHP-1 and PP2A, which can dephosphorylate and inactivate pro-inflammatory signaling molecules.
- Activation of the Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) Pathway: This
  leads to vasodilation and has anti-proliferative effects.
- Inhibition of Pro-fibrotic Pathways: Buloxibutid has been shown to reduce the levels of Transforming Growth Factor-beta 1 (TGF-β1), a key mediator of fibrosis.[3][4]

# Therapeutic Potential in Idiopathic Pulmonary Fibrosis (IPF)

IPF is a chronic, progressive, and fatal lung disease characterized by the formation of scar tissue in the lungs, leading to a decline in lung function.[5] Buloxibutid has been investigated in the Phase 2a AIR trial for the treatment of IPF.

## **Quantitative Data from the AIR Trial**

The AIR trial was a multi-center, open-label, single-arm study evaluating the safety and efficacy of buloxibutid in treatment-naïve IPF patients.[3][6][7][8][9]

| Metric                                     | Timepoint | Result                                                       | Comparison to<br>Untreated  |
|--------------------------------------------|-----------|--------------------------------------------------------------|-----------------------------|
| Mean Change in Forced Vital Capacity (FVC) | 24 weeks  | +251 mL                                                      | Expected decline of ~120 mL |
| Mean Change in Forced Vital Capacity (FVC) | 36 weeks  | +216 mL to +350 mL                                           | Expected decline of ~180 mL |
| Safety                                     | 36 weeks  | Well-tolerated, no<br>drug-related serious<br>adverse events | -                           |

Note: Data is compiled from multiple interim and final analyses of the AIR trial.[3][6][7][8][9]



## **Experimental Protocol: AIR Trial (Phase 2a)**

- Study Design: A multi-center, open-label, single-arm trial.[3][6]
- Patient Population: Treatment-naïve patients diagnosed with IPF.[8]
- Intervention: 100 mg of buloxibutid administered orally twice daily for 24 weeks, with an optional 12-week extension.[6][8]
- Primary Objective: To investigate the safety of buloxibutid.[10]
- Secondary Objectives: To evaluate the efficacy of buloxibutid on lung function, as measured by the change in FVC from baseline.[10]
- Inclusion Criteria (abbreviated): Diagnosis of IPF within 5 years, age ≥40 years, FVC ≥60% predicted, FEV1/FVC ratio ≥0.7.[11]
- Exclusion Criteria (abbreviated): Previous use of antifibrotic treatment for >6 months, current smoker, BMI >35 or <18.[11]</li>

Caption: Workflow of the Phase 2a AIR trial for buloxibutid in IPF.

### **Therapeutic Potential in COVID-19**

Buloxibutid has also been investigated for its potential to treat hospitalized patients with COVID-19 in the Phase 2 ATTRACT trial. The rationale is based on its potential to mitigate the severe inflammatory response and lung damage associated with the virus.[12][13][14]

#### **Quantitative Data from the ATTRACT Trial**

The ATTRACT study was a randomized, double-blind, placebo-controlled trial.[12][14]



| Metric                                 | Buloxibutid Group | Placebo Group | Risk<br>Reduction/Trend |
|----------------------------------------|-------------------|---------------|-------------------------|
| Need for Oxygen at<br>End of Treatment | 27.5%             | 45.5%         | 40% reduced risk        |
| Need for Mechanical<br>Ventilation     | 1 patient         | 4 patients    | Trend towards reduction |
| Mortality                              | 1 death           | 3 deaths      | Trend towards reduction |

Note: The study involved 106 hospitalized patients not requiring mechanical ventilation at baseline.[12][14]

#### **Experimental Protocol: ATTRACT Trial (Phase 2)**

- Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.[12][14][15]
- Patient Population: Hospitalized patients with confirmed SARS-CoV-2 infection, signs of acute respiratory infection, but not requiring mechanical ventilation.[15]
- Intervention: Oral administration of 100 mg buloxibutid or placebo twice daily for 7 days, in addition to standard of care.[13]
- Primary Objective: To investigate the efficacy of buloxibutid compared to placebo.[14]
- Key Inclusion Criteria: Hospitalized patients aged 19-69 years with PCR-confirmed SARS-CoV-2 infection, C-reactive protein (CRP) >50 and <150 mg/L.[15]</li>
- Key Exclusion Criteria: Requirement for invasive or non-invasive mechanical ventilation at randomization, previous experimental treatment for COVID-19.[15]

Caption: Workflow of the Phase 2 ATTRACT trial for buloxibutid in COVID-19.

## **Signaling Pathway of AT2R Activation**

The activation of the AT2R by buloxibutid initiates a cascade of intracellular events that mediate its protective effects.



Caption: Simplified signaling pathway of AT2R activation by buloxibutid.

#### **Future Directions**

The promising results from the Phase 2a AIR trial have prompted further investigation of buloxibutid in a Phase 2b trial for IPF.[3] For COVID-19, the positive signals from the ATTRACT trial suggested that a pivotal study would be warranted.[16] The unique mechanism of action of buloxibutid as an AT2R agonist opens up possibilities for its investigation in other conditions characterized by inflammation and fibrosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS PMC [pmc.ncbi.nlm.nih.gov]
- 3. labiotech.eu [labiotech.eu]
- 4. Frontiers | Anti-fibrotic Potential of AT2 Receptor Agonists [frontiersin.org]
- 5. Action for Pulmonary Fibrosis [actionpf.org]
- 6. Vicore Reports Positive Phase 2a AIR Trial Results: Buloxibutid Enhances Lung Function in Idiopathic Pulmonary Fibrosis [synapse.patsnap.com]
- 7. Vicore announces new data from the IPF AIR trial further strengthening the benefit-risk profile of C21 [prnewswire.com]
- 8. Vicore's AIR study interim analysis suggests that C21 improves lung function in IPF patients [prnewswire.com]
- 9. vicorepharma.com [vicorepharma.com]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. ClinicalTrials.gov [clinicaltrials.gov]



- 12. Vicore Pharma's oral C21 provides clinical improvement in Covid-19 trial [clinicaltrialsarena.com]
- 13. vicorepharma.com [vicorepharma.com]
- 14. Vicore Pharma reports positive top line data from the ATTRACT clinical study in patients with COVID-19 [prnewswire.com]
- 15. Seven days treatment with the angiotensin II type 2 receptor agonist C21 in hospitalized COVID-19 patients; a placebo-controlled randomised multi-centre double-blind phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 16. medrxiv.org [medrxiv.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: Therapeutic Potential of C21H20FN7O3S (Buloxibutid)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12622088#ploratory-studies-on-c21h20fn7o3s-therapeutic-potential]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com